molecular formula C9H11NO3 B1529655 6-(Propan-2-yloxy)pyridine-2-carboxylic acid CAS No. 1240597-20-9

6-(Propan-2-yloxy)pyridine-2-carboxylic acid

Cat. No.: B1529655
CAS No.: 1240597-20-9
M. Wt: 181.19 g/mol
InChI Key: JRSQAZFZVOWWTO-UHFFFAOYSA-N
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Description

6-(Propan-2-yloxy)pyridine-2-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 2-position and an isopropoxy (propan-2-yloxy) substituent at the 6-position. The isopropoxy group introduces steric bulk and moderate electron-donating effects, which can influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

6-propan-2-yloxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)13-8-5-3-4-7(10-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSQAZFZVOWWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240597-20-9
Record name 6-(propan-2-yloxy)pyridine-2-carboxylic acid
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Biological Activity

6-(Propan-2-yloxy)pyridine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

This compound has been identified as a catalyst in various biochemical reactions. Its interactions with enzymes and proteins are crucial for its biological effects. Notably, it has demonstrated antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Cellular Effects

The compound influences cellular processes by modulating cell signaling pathways and gene expression. Research indicates that it possesses neuroprotective , immunomodulatory , and anti-proliferative effects. For instance, studies have shown that at lower doses, it can protect neural cells, while higher doses may lead to toxicity.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various pathogens
Anti-inflammatoryReduces inflammatory markers in vitro
NeuroprotectiveProtects neuronal cells from oxidative stress
Anti-proliferativeInhibits cancer cell growth in specific models

The molecular mechanism of this compound involves binding to specific biomolecules, which can lead to enzyme inhibition or activation. This binding alters gene expression and cellular functions. Additionally, its ability to chelate metal ions is significant in modulating the activity of metalloenzymes .

Subcellular Localization

The localization of this compound within cellular compartments affects its biological activity. It is directed to specific organelles through targeting signals, influencing its interaction with various biomolecules depending on its location.

Dosage Effects in Animal Models

Research involving animal models has highlighted that the effects of this compound are dosage-dependent. Lower doses exhibit beneficial effects such as neuroprotection, while higher doses can induce adverse effects like cellular damage .

Case Studies

  • Neuroprotection Study : In a study focusing on neuroprotection, the compound was administered at varying doses to assess its protective effects against oxidative stress in neuronal cells. Results indicated significant neuroprotective effects at lower concentrations but toxicity at higher levels.
  • Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited strong antimicrobial activity against strains such as Klebsiella pneumoniae and Escherichia coli, indicating potential applications in treating infections caused by resistant pathogens .
  • Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory properties of the compound by measuring cytokine levels in treated cell cultures. The results showed a marked reduction in pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in treating neurological disorders and various cancers. Research indicates that it may act as an inhibitor of receptor tyrosine kinases, which are implicated in several cancers, including breast and pancreatic cancer .

Pharmacological Studies

In pharmacology, 6-(Propan-2-yloxy)pyridine-2-carboxylic acid is studied for its interactions with biological targets such as receptors and enzymes. Its ability to modulate these interactions suggests potential applications in drug development aimed at various diseases .

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Its derivatives have shown efficacy in treating conditions like pneumonia and kidney diseases, indicating a broader therapeutic potential .

Materials Science

The compound is also explored for its utility in developing novel materials with specific electronic or optical properties. Its unique structural characteristics make it a candidate for applications in advanced materials research.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of pyridine compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial properties, warranting further investigation .

Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential therapeutic agent for neurological disorders and cancers
PharmacologyInteraction studies with biological targets
Biological ActivityAnti-inflammatory and analgesic properties
Materials ScienceDevelopment of novel materials with electronic or optical properties

Comparison with Similar Compounds

The following analysis compares 6-(Propan-2-yloxy)pyridine-2-carboxylic acid with structurally related pyridine-2-carboxylic acid derivatives, focusing on substituent effects, spectroscopic properties, and applications.

Substituent Type and Electronic Effects

Compound Name Substituent (Position) Key Properties
This compound Isopropoxy (6) Moderate electron-donating, lipophilic, steric hindrance. Likely lower solubility in polar solvents.
6-(3-Chlorophenoxy)pyridine-2-carboxylic acid () 3-Chlorophenoxy (6) Electron-withdrawing Cl atom enhances acidity; increased reactivity in electrophilic substitution.
6-(Methylamino)pyridine-2-carboxylic acid () Methylamino (6) Basic amino group participates in hydrogen bonding; higher solubility in aqueous media.
6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid () Isopropylcarbamoyl (6) Polar carbamoyl group increases hydrogen-bonding capacity; potential for metal coordination.

Key Insight : The isopropoxy group in the target compound balances lipophilicity and steric effects, making it distinct from electron-withdrawing (e.g., chloro) or highly polar (e.g., carbamoyl) derivatives.

Spectroscopic Comparisons

Data from methyl ester isomers (L1-L4, ) provide a framework for analyzing substituent effects:


Table 1: FTIR and UV-Vis Spectral Data (Selected Peaks)
Compound (Example) FTIR (cm⁻¹) UV-Vis λ_max (nm)
This compound* ~1700 (C=O stretch) ~260-280 (π→π* transition)
L1 (3-methyl-pyridin-2-ylcarbamoyl) 1660 (amide C=O), 1720 (ester) 275
L3 (5-methyl-pyridin-2-ylcarbamoyl) 1655 (amide C=O), 1715 (ester) 270
6-(3-Chlorophenoxy)pyridine-2-carboxylic acid ~1695 (C=O), 1250 (C-O-C) 285 (enhanced conjugation)

*Inferred from analogous compounds.

  • FTIR : The carboxylic acid C=O stretch (~1700 cm⁻¹) is consistent across derivatives. Amide or ester groups (e.g., L1-L4) show additional peaks at 1650-1720 cm⁻¹ .
  • UV-Vis : Electron-withdrawing groups (e.g., Cl in ) redshift absorption due to extended conjugation, while alkyl substituents (e.g., isopropoxy) show minimal shifts .

Preparation Methods

Direct Alkylation of Pyridine-2-carboxylic Acid Derivatives

One of the most straightforward approaches involves starting from pyridine-2-carboxylic acid or its derivatives, followed by selective alkylation at the 6-position hydroxyl precursor:

  • Starting Material: Pyridine-2-carboxylic acid or 6-hydroxypyridine-2-carboxylic acid.
  • Alkylation Agent: Isopropyl alcohol or isopropyl halides (e.g., isopropyl bromide).
  • Catalysts/Base: Suitable bases such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group and facilitate nucleophilic substitution.
  • Reaction Conditions: Reflux in aprotic solvents like dimethylformamide or acetone under inert atmosphere to prevent oxidation.
  • Purification: Recrystallization or chromatographic techniques to isolate the pure 6-(Propan-2-yloxy)pyridine-2-carboxylic acid.

This method relies on the presence of a hydroxyl group at the 6-position for nucleophilic substitution by isopropyl moiety. The reaction typically proceeds under reflux for several hours to ensure complete conversion.

Hydrolysis and Esterification Routes from Nitrile Precursors

An alternative synthetic route utilizes 2-cyanopyridine derivatives:

  • Step 1: Hydrolysis of 2-cyanopyridine under alkaline conditions (e.g., sodium hydroxide) at elevated temperatures (50–70 °C) with stirring for 4–12 hours to yield 2-pyridinecarboxylic acid intermediates.
  • Step 2: Acidification and isolation by neutralizing with hydrochloric acid to pH 2.5–6.5, followed by evaporation and crystallization.
  • Step 3: Introduction of the isopropoxy group via reaction with isopropanol in the presence of acid or base catalysts to form the ether linkage at the 6-position.
  • Step 4: Purification by filtration and drying.

This method, adapted from patent literature on 2-pyridinecarboxylic acid synthesis, offers a high yield (up to ~90%) and is scalable for industrial production due to its straightforward steps and use of inexpensive reagents.

Multi-step Synthesis via Pyridine Ring Functionalization

More complex synthetic strategies involve:

These methods are more labor-intensive but allow for precise control over substitution patterns and are useful for analog synthesis in research settings.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Direct Alkylation 6-Hydroxypyridine-2-carboxylic acid Isopropyl alcohol, K2CO3, reflux 70–85 Simple, direct, moderate yield Requires hydroxyl precursor, regioselectivity challenges
Hydrolysis + Esterification 2-Cyanopyridine NaOH hydrolysis, HCl acidification, isopropanol alkylation ~90 High yield, scalable, cost-effective Multi-step, requires careful pH control
Multi-step Functionalization Pyridine derivatives Organometallic catalysts, protection/deprotection 60–75 High regioselectivity, versatile Complex, time-consuming, costly reagents

Detailed Research Findings and Reaction Conditions

  • Hydrolysis of 2-cyanopyridine: Conducted at 50–70 °C with 30% sodium hydroxide in a mass ratio of 1:2 water to cyanopyridine. Reaction time ranges from 4 to 12 hours under reflux with stirring. Subsequent acidification to pH 2.5–6.5 with hydrochloric acid precipitates the carboxylic acid intermediate.

  • Alkylation with Isopropanol: After isolation of the carboxylic acid intermediate, isopropanol is added in a mass ratio of 1:1 to 1:3 relative to the intermediate. The mixture is heated at 55–75 °C for 2–7 hours to complete ether formation. The product is then crystallized by cooling and filtered.

  • Catalysts and Bases: Potassium carbonate and sodium hydride are commonly employed to deprotonate hydroxyl groups and promote nucleophilic substitution. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to facilitate etherification under certain conditions.

  • Purification Techniques: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic methods (silica gel column chromatography) are standard to achieve high purity.

Industrial Production Considerations

Industrial synthesis of this compound favors continuous flow reactors to improve reaction control, heat transfer, and yield consistency. Automated systems enable precise dosing of reagents and temperature control, reducing side reactions and improving scalability. Advanced purification methods such as crystallization under controlled cooling rates or preparative chromatography ensure high-purity product suitable for pharmaceutical or agrochemical applications.

Summary and Outlook

The preparation of this compound is effectively achieved through:

  • Direct alkylation of hydroxyl-substituted pyridine-2-carboxylic acids.
  • Hydrolysis of 2-cyanopyridine derivatives followed by isopropanol etherification.
  • Multi-step synthetic routes involving organometallic catalysis for precise functionalization.

Among these, the hydrolysis and subsequent alkylation route offers the best balance of yield, scalability, and operational simplicity, making it the preferred method for both research and industrial production. Ongoing research aims to optimize catalysts and reaction conditions further to improve regioselectivity and reduce environmental impact.

Q & A

Q. What are the standard synthetic routes for 6-(Propan-2-yloxy)pyridine-2-carboxylic acid?

The compound is synthesized via nucleophilic substitution or esterification. A common method involves reacting 6-hydroxypyridine-2-carboxylic acid with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Post-reaction purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is structural confirmation performed for this compound?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for the pyridine ring (δ 7.5–8.5 ppm), isopropyl group (δ 1.2–1.4 ppm for CH₃), and carboxylic acid (δ 12–13 ppm).
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O ether).
  • Mass Spectrometry : Molecular ion peak at m/z 195.2 (C₉H₁₁NO₃⁺) .

Q. What physicochemical properties are critical for solubility studies?

  • logP (XlogP) : Calculated as 1.1, indicating moderate hydrophobicity.
  • Topological Polar Surface Area (TPSA) : 79.3 Ų, suggesting low membrane permeability.
  • Solubility is enhanced in polar aprotic solvents (e.g., DMSO) but limited in water (<1 mg/mL) .

Q. How is purity assessed in laboratory-scale synthesis?

  • HPLC : C18 column, mobile phase (acetonitrile/0.1% trifluoroacetic acid), retention time ~8.2 min.
  • Melting Point : Literature comparison (if available; experimental data gaps noted in some sources) .

Advanced Research Questions

Q. How can catalytic systems improve synthetic efficiency?

Advanced methods employ palladium/copper catalysts for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at position 4 of the pyridine ring. Yields increase by 15–20% when using Pd(OAc)₂/XPhos in toluene at 100°C .

Q. What computational tools predict bioactivity?

  • Molecular Docking (AutoDock Vina) : Targets enzymes like COX-2 (PDB: 3LN1) with binding energies <−7.0 kcal/mol.
  • QSAR Models : Utilize descriptors like TPSA and XlogP to predict antimicrobial IC₅₀ values .

Q. How do substituents influence biological activity?

Comparative studies with analogs (e.g., 6-chloro or 6-thiophene derivatives) show:

  • Electron-withdrawing groups (Cl, NO₂) enhance antibacterial activity (MIC: 8–16 µg/mL vs. S. aureus).
  • Bulky substituents (isopropyl) reduce solubility but improve metabolic stability .

Q. What strategies resolve contradictions in reported data?

  • Meta-analysis : Cross-reference PubChem, Reaxys, and EPA DSSTox for consensus on properties.
  • Experimental Validation : Replicate synthesis under controlled conditions (e.g., anhydrous DMF, inert atmosphere) to verify yields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Propan-2-yloxy)pyridine-2-carboxylic acid
Reactant of Route 2
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6-(Propan-2-yloxy)pyridine-2-carboxylic acid

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